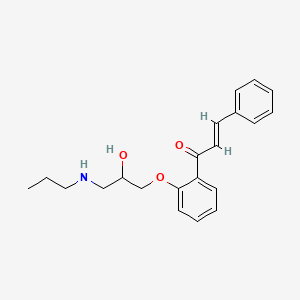

Desphenethyl-(E)-styrylpropafenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves highly stereoselective methods, aiming for specific isomers due to their different biological activities or physical properties. For instance, the synthesis of (E)-droloxifene, a compound with similarities in the structural motif to Desphenethyl-(E)-styrylpropafenone, utilizes selective protection and the McMurry reaction for its stereoselective formation (Gauthier et al., 2000). These methods could potentially be adapted for the synthesis of Desphenethyl-(E)-styrylpropafenone, emphasizing the importance of achieving high stereoselectivity and purity in the final product.

Wissenschaftliche Forschungsanwendungen

Genetic Polymorphism and Drug Metabolism

Research has shown that genetic polymorphism in cytochrome P450 2D6 affects the metabolic activation and estrogen receptor activity of drugs like clomiphene, which shares structural similarities with tamoxifen, predominantly bioactivated by the polymorphic cytochrome P450 (CYP) 2D6. This study highlights the impact of genetic variation on the metabolism of drugs and their subsequent biological activities, suggesting a potential area of study for compounds like Desphenethyl-(E)-styrylpropafenone in understanding their metabolic pathways and interactions with genetic factors (Mürdter et al., 2012).

Oxidative Metabolism in Drug Design

Research into the oxidative metabolism of benzothiophene selective estrogen receptor modulators (SERMs), such as Raloxifene, demonstrates the importance of understanding the metabolic fate of chemical compounds. This study explores the structural modulation of oxidative metabolism in the design of improved SERMs, indicating the critical role of metabolism in enhancing bioavailability and potency, which could be relevant for the research and development of compounds like Desphenethyl-(E)-styrylpropafenone (Qin et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and effects.

Eigenschaften

IUPAC Name |

(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGHQQSGJSJCGH-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desphenethyl-(E)-styrylpropafenone | |

CAS RN |

88308-22-9 |

Source

|

| Record name | Desphenethyl-(E)-styrylpropafenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088308229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.